molecular formula C10H13N3OS B12484084 3-Phenyl-1,3-thiazolidine-2-carbohydrazide

3-Phenyl-1,3-thiazolidine-2-carbohydrazide

Cat. No.: B12484084
M. Wt: 223.30 g/mol
InChI Key: AVIYKLWAGQYORK-UHFFFAOYSA-N
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Description

3-Phenyl-1,3-thiazolidine-2-carbohydrazide is a heterocyclic compound containing a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,3-thiazolidine-2-carbohydrazide typically involves the reaction of 3-phenyl-1,3-thiazolidin-4-one with hydrazine hydrate. The reaction is carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yield and purity. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,3-thiazolidine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazolidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Phenyl-1,3-thiazolidine-2-carbohydrazide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls. In cancer cells, it may induce apoptosis by interacting with specific proteins and enzymes involved in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1,3-thiazolidine-2-carbohydrazide is unique due to its specific combination of a thiazolidine ring with a carbohydrazide group, which imparts distinct chemical reactivity and biological activities. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

IUPAC Name

3-phenyl-1,3-thiazolidine-2-carbohydrazide

InChI

InChI=1S/C10H13N3OS/c11-12-9(14)10-13(6-7-15-10)8-4-2-1-3-5-8/h1-5,10H,6-7,11H2,(H,12,14)

InChI Key

AVIYKLWAGQYORK-UHFFFAOYSA-N

Canonical SMILES

C1CSC(N1C2=CC=CC=C2)C(=O)NN

Origin of Product

United States

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